molecular formula C14H21BrN2O3SSi B8562836 2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane CAS No. 651780-44-8

2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane

Cat. No. B8562836
Key on ui cas rn: 651780-44-8
M. Wt: 405.38 g/mol
InChI Key: IHIBOOQDMDWKOO-UHFFFAOYSA-N
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Patent
US07642276B2

Procedure details

Sodium tert-butoxide (0.057 g) was added to an ice-cold solution of 6-bromo-3-(methylsulfonyl)-1H-indazole (Intermediate 75) (0.14 g) in tetrahydrofuran (1.5 ml). 2-(Trimethylsilyl)ethoxymethyl chloride (0.11 ml) was then added and the mixture was warmed to room temp. over 1 h. The reaction was quenched using 2M aqueous ammonia (1 ml) and methanol (1 ml) the solvent was evaporated and the aqueous residue was extracted with ethyl acetate. The organic extracts were dried using a hydrophobic filter tube and concentrated under vacuum to give the title compound (0.67 g).
Quantity
0.057 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([C:12]([S:17]([CH3:20])(=[O:19])=[O:18])=[N:13][NH:14]2)=[CH:10][CH:9]=1.[CH3:21][Si:22]([CH3:29])([CH3:28])[CH2:23][CH2:24][O:25][CH2:26]Cl>O1CCCC1>[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([C:12]([S:17]([CH3:20])(=[O:18])=[O:19])=[N:13][N:14]2[CH2:26][O:25][CH2:24][CH2:23][Si:22]([CH3:29])([CH3:28])[CH3:21])=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.057 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.14 g
Type
reactant
Smiles
BrC1=CC=C2C(=NNC2=C1)S(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2C(=NNC2=C1)S(=O)(=O)C
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.11 mL
Type
reactant
Smiles
C[Si](CCOCCl)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temp. over 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
CUSTOM
Type
CUSTOM
Details
was evaporated
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=NN(C2=C1)COCC[Si](C)(C)C)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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